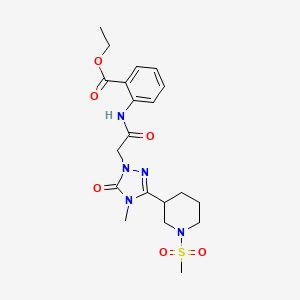

ethyl 2-(2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 2-[[2-[4-methyl-3-(1-methylsulfonylpiperidin-3-yl)-5-oxo-1,2,4-triazol-1-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O6S/c1-4-31-19(27)15-9-5-6-10-16(15)21-17(26)13-25-20(28)23(2)18(22-25)14-8-7-11-24(12-14)32(3,29)30/h5-6,9-10,14H,4,7-8,11-13H2,1-3H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLBEPZAHXORSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N(C(=N2)C3CCCN(C3)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry.

Mode of Action

It’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals. They are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives.

Biochemical Pathways

Compounds containing piperidine structures have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival.

Pharmacokinetics

It’s worth noting that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability.

Biological Activity

Ethyl 2-(2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate is a synthetic compound with potential therapeutic applications. Its biological activity has been explored in various studies, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 465.5 g/mol |

| CAS Number | 1105249-93-1 |

Research indicates that the compound exhibits multifaceted biological activities, including:

- Antimicrobial Activity : Studies have shown that triazole derivatives possess significant antimicrobial properties. Ethyl 2-(2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate may inhibit bacterial growth through interference with cell wall synthesis or metabolic pathways.

- Anticancer Properties : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the triazole moiety is crucial for its interaction with biological targets involved in cancer pathways.

- Neuroprotective Effects : The piperidine structure within the compound is associated with neuroprotective activities. It may modulate neurotransmitter systems, which could be beneficial in neurodegenerative diseases.

Antimicrobial Activity

A study focusing on triazole derivatives revealed that compounds similar to ethyl 2-(2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of specific enzymes critical for bacterial survival .

Anticancer Activity

In vitro assays conducted on various cancer cell lines (e.g., MCF7 breast cancer cells and A549 lung cancer cells) indicated that the compound exhibited significant cytotoxicity. The IC50 values were lower than those of standard chemotherapeutic agents, suggesting a promising role in cancer therapy . Molecular docking studies further elucidated its binding affinity to key proteins involved in cancer proliferation.

Neuroprotective Effects

Research on related piperidine derivatives showed that they could enhance neuronal survival under stress conditions. Ethyl 2-(2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate may similarly protect neurons by modulating oxidative stress responses and promoting neurotrophic factor expression .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to ethyl 2-(2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi.

Anticancer Potential

The compound's structure suggests potential anticancer activity due to the presence of the triazole ring, which has been linked to cytotoxic effects against cancer cell lines. Preliminary studies have demonstrated that related compounds can induce apoptosis in tumor cells through various mechanisms.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis |

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceuticals evaluated the antimicrobial efficacy of a series of triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the piperidine structure enhanced activity against these bacteria.

Case Study 2: Cytotoxicity Against Cancer Cells

In a study conducted by the National Cancer Institute (NCI), several derivatives of triazole compounds were tested for their cytotoxic effects on a panel of cancer cell lines. Ethyl 2-(2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate showed promising results with IC50 values indicating significant growth inhibition.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Bioactivity Profile Correlation

Hierarchical clustering of bioactivity data (NCI-60 and PubChem) reveals that triazolone derivatives cluster into groups with shared modes of action, such as HDAC inhibition or kinase modulation . The subject compound’s methylsulfonyl group may enhance binding to sulfonate-recognizing enzymes (e.g., tyrosine phosphatases), distinguishing it from analogs with cyclopropyl or thiazole substituents .

Pharmacokinetic and ADME Properties

- Membrane Permeability: The methylsulfonyl group improves solubility (cLogP = 2.8) relative to non-sulfonylated analogs (cLogP > 3.5), aligning with trends observed in sulfonamide-containing drugs .

Research Findings and Implications

Virtual Screening Reliability : Tanimoto/Dice metrics reliably predict bioactivity trends for triazolones, though 3D conformational differences may limit accuracy .

Target Overlap : Structural analogs like aglaithioduline and SAHA share HDAC8 inhibition, suggesting the subject compound may also target epigenetic regulators .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodology :

- Core Steps :

Amide Coupling : React the triazole-piperidine intermediate with 2-(chloroacetamido)benzoate derivatives under reflux in ethanol or DMF, using a base like triethylamine to facilitate coupling .

Sulfonylation : Introduce the methylsulfonyl group to the piperidine moiety using methanesulfonyl chloride in dichloromethane, with pyridine as a proton scavenger .

- Optimization :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amidation .

- Temperature : Reflux (~80–100°C) ensures complete conversion without decomposition .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for key groups (e.g., methylsulfonyl at δ ~3.0 ppm in H NMR, ester carbonyl at ~165–170 ppm in C NMR) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10) to assess purity (>95%) .

- X-ray Crystallography : Resolve bond angles (e.g., C–N–C in triazole: ~123°) and confirm stereochemistry of the piperidine ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the methylsulfonyl-piperidine moiety in bioactivity?

- Methodology :

- Analog Synthesis : Replace the methylsulfonyl group with acetyl or tosyl groups to test sulfonyl group necessity .

- Biological Assays : Compare IC values in enzyme inhibition (e.g., kinase assays) or cell viability tests (e.g., MTT assay) across analogs .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins like PI3Kγ .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Orthogonal Assays : Validate enzyme inhibition results with cellular assays (e.g., Western blot for downstream target phosphorylation) .

- Purity Verification : Re-test compounds using HPLC-MS to exclude impurities as confounding factors .

- Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to explain discrepancies between in vitro and in vivo data .

Q. How can reaction mechanisms for key transformations (e.g., triazole ring formation) be elucidated?

- Methodology :

- Kinetic Studies : Monitor intermediate formation via in situ FTIR or H NMR to identify rate-determining steps .

- Isotope Labeling : Use N-labeled hydrazines to trace nitrogen incorporation into the triazole ring .

- Computational Studies : Perform DFT calculations (e.g., Gaussian 09) to model transition states and activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.